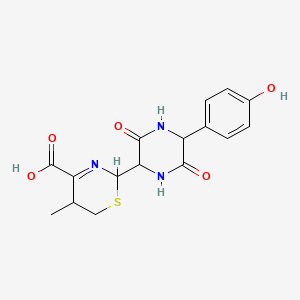![molecular formula C16H18N2O4S B13406544 (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penicillin G, also known as benzylpenicillin, is a natural penicillin antibiotic that was first discovered by Alexander Fleming in 1928. It is derived from the Penicillium mold and is primarily effective against gram-positive bacteria. Penicillin G is widely used to treat various bacterial infections, including those caused by Streptococcus and Staphylococcus species .
準備方法
Synthetic Routes and Reaction Conditions: Penicillin G is synthesized through the fermentation process using the Penicillium chrysogenum strain. The biosynthesis involves the condensation of L-cysteine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific nutrients and conditions to optimize the yield of penicillin G.
Industrial Production Methods: The industrial production of penicillin G involves a fed-batch culture method, where the fungal strain is grown in a nutrient-rich medium. The fermentation process is carefully monitored, and the penicillin G is extracted from the broth using organic solvents. The extracted penicillin G is then purified and converted into its potassium salt form for medical use .
化学反応の分析
Types of Reactions: Penicillin G undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis of the amide bond in its side chain, catalyzed by penicillin G amidase, resulting in the formation of 6-aminopenicillanic acid and phenylacetic acid .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under slight alkaline conditions, with the presence of penicillin G amidase as the catalyst. Other reactions, such as oxidation and substitution, may require different reagents and conditions depending on the desired products .
Major Products Formed: The major products formed from the hydrolysis of penicillin G are 6-aminopenicillanic acid and phenylacetic acid. These products serve as intermediates for the synthesis of various semisynthetic β-lactam antibiotics, such as amoxicillin and ampicillin .
科学的研究の応用
Penicillin G has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of semisynthetic antibiotics. In biology, penicillin G is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance .
In medicine, penicillin G is used to treat bacterial infections caused by gram-positive bacteria. It is particularly effective against Streptococcus pneumoniae, Staphylococcus aureus, and Neisseria meningitidis . In the pharmaceutical industry, penicillin G is used as a precursor for the production of various β-lactam antibiotics .
作用機序
Penicillin G is part of the β-lactam antibiotic family, which includes other penicillins and cephalosporins. Similar compounds include penicillin V (phenoxymethylpenicillin), amoxicillin, and ampicillin. Penicillin G is unique in its high potency against gram-positive bacteria and its use in intravenous or intramuscular formulations due to poor oral absorption .
類似化合物との比較
- Penicillin V (phenoxymethylpenicillin)
- Amoxicillin
- Ampicillin
- Methicillin
- Cloxacillin
- Dicloxacillin
- Nafcillin
- Oxacillin
- Azlocillin
- Carbenicillin
- Mezlocillin
- Piperacillin
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1 |
InChIキー |
JGSARLDLIJGVTE-YXHCSQSYSA-N |
異性体SMILES |
CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
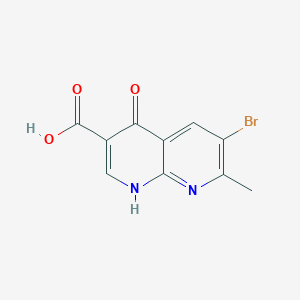
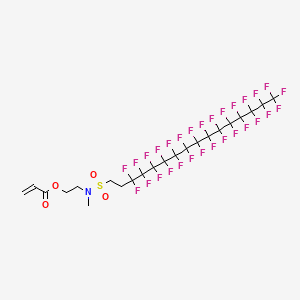
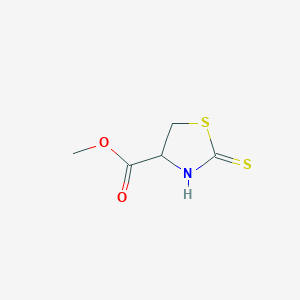
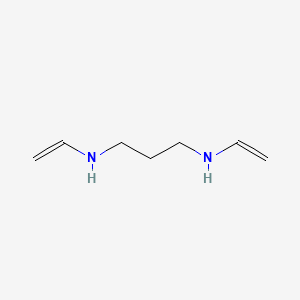
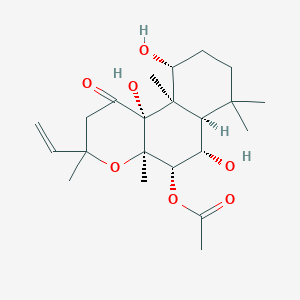

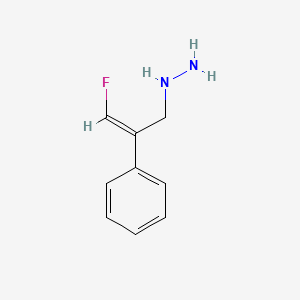
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)

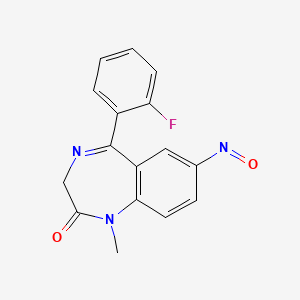
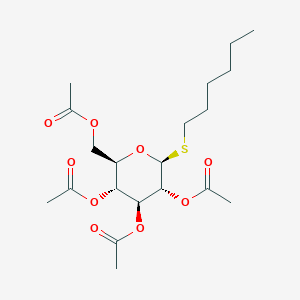
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
